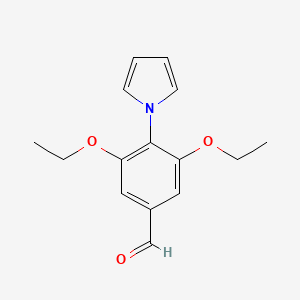

![molecular formula C6H6N4 B1395991 [1,2,3]Triazolo[1,5-a]pyridin-4-amine CAS No. 697739-18-7](/img/structure/B1395991.png)

[1,2,3]Triazolo[1,5-a]pyridin-4-amine

Vue d'ensemble

Description

“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” is a type of [1,2,4]triazolo[1,5-a]pyrimidine . This class of compounds has been found in various structures important in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents . They have been used as anticancer agents via the suppression of the ERK signaling pathway .

Synthesis Analysis

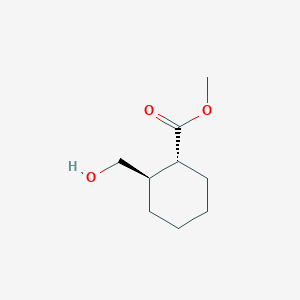

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another common approach is the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine .Molecular Structure Analysis

The ring system of [1,2,4]triazolo[1,5-a]pyrimidines is isoelectronic with that of purines . The molecular structure and vibrational spectra of these compounds have been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .Applications De Recherche Scientifique

Méthodes de synthèse

“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” peut être synthétisé par une méthode sans catalyseur, sans additif et respectueuse de l'environnement sous irradiation micro-ondes . Cette réaction en tandem implique l'utilisation d'énamnonitriles et de benzohydrazides, un mécanisme de transamidation suivi d'une addition nucléophile avec un nitrile, et une condensation ultérieure pour obtenir le composé cible en un temps de réaction court .

Activités biologiques

Les composés contenant une structure triazole, tels que “this compound”, présentent de larges activités biologiques . Celles-ci comprennent des activités antimicrobiennes, analgésiques, anti-inflammatoires, anticonvulsivantes, antinéoplasiques, antimalariques, antivirales, antiprolifératives et anticancéreuses .

Applications pharmaceutiques

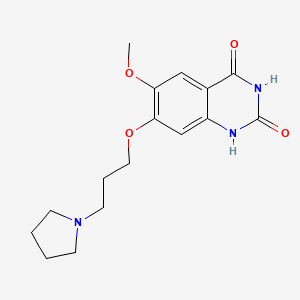

“this compound” est présent dans de nombreux produits naturels présentant des activités biologiques immenses . Il présente de nombreuses activités, notamment en agissant comme un agoniste inverse de RORγt , PHD-1 , JAK1 , et JAK2 inhibiteurs . De plus, ces composés sont utilisés dans le traitement des troubles cardiovasculaires , du diabète de type 2 , et des troubles hyperprolifératifs .

Applications en science des matériaux

“this compound” a diverses applications dans le domaine de la science des matériaux . Sa structure unique facilite la formation d'une variété de liaisons non covalentes avec les enzymes et les récepteurs, induisant des activités biologiques à large spectre .

Ciblage des protéines de liaison aux acides gras (FABP)

Parmi les isoformes des protéines de liaison aux acides gras (FABP), FABP4 et FABP5 ont été reconnues comme des cibles thérapeutiques potentielles pour certains troubles, tels que la dyslipidémie, la maladie coronarienne et le diabète .

Applications comme vasodilatateurs, hypotenseurs et hypoglycémiques

Les dérivés de pyrazolo [4,3- b ]pyridine et de triazolo [4,5- b ]pyridine présentent un intérêt pour leurs diverses applications comme vasodilatateurs, hypotenseurs, hypoglycémiques, anti-inflammatoires, analgésiques, antiasthmatiques, antipyrétiques .

Applications anticancéreuses

“this compound” a montré qu'il induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses du sein et du col de l'utérus .

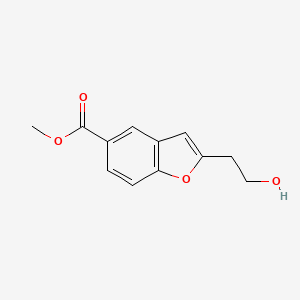

Applications antifongiques

“this compound” se retrouve dans les antifongiques couramment utilisés en application clinique .

Mécanisme D'action

Target of Action

The primary target of [1,2,3]Triazolo[1,5-a]pyridin-4-amine is the cyclooxygenase-2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds that mediate various physiological processes including inflammation .

Mode of Action

This compound interacts with its target, the COX-2 receptor, by binding to its active site . This interaction inhibits the activity of COX-2, thereby reducing the production of prostaglandins . This leads to a decrease in inflammation, making this compound an effective anti-inflammatory agent .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway . By inhibiting COX-2, it reduces the production of prostaglandins, which are key mediators of inflammation . This can lead to a decrease in the symptoms of inflammation, such as pain and swelling .

Result of Action

The molecular effect of this compound is the inhibition of COX-2, which leads to a decrease in prostaglandin production . On a cellular level, this results in a reduction of the inflammatory response . Therefore, the compound could potentially be used in the treatment of conditions characterized by inflammation.

Analyse Biochimique

Biochemical Properties

[1,2,3]Triazolo[1,5-a]pyridin-4-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds. Additionally, this compound has been observed to bind to certain proteins, potentially altering their function and stability . These interactions highlight the compound’s versatility and its potential impact on biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, this compound can induce cell death in cancer cells while promoting the survival of healthy cells. Furthermore, this compound has been reported to affect gene expression, leading to changes in the levels of key regulatory proteins . These cellular effects underscore the potential therapeutic applications of this compound in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound is known to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can activate or inhibit signaling pathways by interacting with cell surface receptors . These molecular interactions result in changes in gene expression and cellular function, contributing to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Studies have shown that this compound remains stable for extended periods under optimal storage conditions, but its stability decreases when exposed to light or high temperatures . Long-term effects on cellular function have also been noted, with prolonged exposure to this compound resulting in sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and promoting cell survival . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which may have distinct biological activities . The compound’s influence on metabolic flux and metabolite levels underscores its potential impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues . The localization and accumulation of this compound are critical for its biological activity, as they determine the compound’s accessibility to target biomolecules .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus and mitochondria . The presence of this compound in these compartments suggests that it may influence processes such as gene expression and mitochondrial function . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its biological effects .

Propriétés

IUPAC Name |

triazolo[1,5-a]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-2-1-3-10-6(5)4-8-9-10/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBNRGVJLOWCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=N2)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1395920.png)

![3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1395921.png)